1,4-b-D-Cellotriitol (borohydride reduced cellotriose)

Descripción

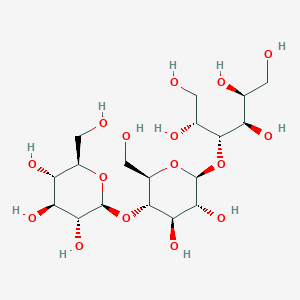

1,4-b-D-Cellotriitol, also known as borohydride reduced cellotriose, is a derivative of cellotriose. Cellotriose is a trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds. The reduction of cellotriose with borohydride results in the formation of 1,4-b-D-Cellotriitol, which has applications in various scientific fields due to its unique properties.

Propiedades

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCCHWKNFMUJFE-JTCQMAGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

1,4-b-D-Cellotriitol is prepared through the controlled hydrolysis of cellulose, followed by borohydride reduction and purification . The synthetic route involves:

Hydrolysis of Cellulose: Cellulose is hydrolyzed under controlled conditions to produce cellotriose.

Borohydride Reduction: Cellotriose is then reduced using sodium borohydride (NaBH4) as the reducing agent. This step converts the aldehyde groups in cellotriose to alcohol groups, resulting in the formation of 1,4-b-D-Cellotriitol.

Análisis De Reacciones Químicas

1,4-b-D-Cellotriitol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of polyols.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,4-b-D-Cellotriitol has several scientific research applications:

Industry: It is used in the production of biofuels and biodegradable materials due to its derivation from cellulose.

Mecanismo De Acción

The mechanism of action of 1,4-b-D-Cellotriitol involves its interaction with specific enzymes. As an inhibitor of glycosidases and glucosidase enzymes, it binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

1,4-b-D-Cellotriitol can be compared with other similar compounds such as:

Cellobiose: A disaccharide composed of two glucose units linked by β-1,4-glycosidic bonds. Unlike 1,4-b-D-Cellotriitol, cellobiose is not reduced and has different chemical properties.

Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds. It is larger and more complex than 1,4-b-D-Cellotriitol.

Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4-glycosidic bonds. The difference in glycosidic linkage results in different chemical and biological properties compared to 1,4-b-D-Cellotriitol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.